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Compound Name: PROTAC RIPK degrader-6

Cat. No.: B2515073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug

discovery, enabling the targeted degradation of proteins of interest. This technical guide

provides an in-depth overview of PROTAC RIPK2 degrader-6, a potent and selective degrader

of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). RIPK2 is a critical mediator

in the innate immune system, and its dysregulation is implicated in various inflammatory

diseases. This document details the chemical structure, mechanism of action, and preclinical

data of PROTAC RIPK2 degrader-6, offering valuable insights for researchers in immunology

and drug development.

Chemical Structure and Properties
PROTAC RIPK2 degrader-6 is a heterobifunctional molecule designed to simultaneously bind

to RIPK2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent

proteasomal degradation of RIPK2.[1][2] It is a Cereblon-based PROTAC, incorporating a

ligand for the Cereblon (CRBN) E3 ligase.[1][2]
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Property Value

Molecular Formula C43H48N6O11S2[1]

Molecular Weight 889.00 g/mol [1]

CAS Number 2089205-64-9[1]

Appearance Light yellow to yellow solid[1]

SMILES

O=S(C(C(OCCOCCOCCOCCOCC(NC1=C(CN(

C2C(NC(CC2)=O)=O)C3=O)C3=CC=C1)=O)=C

4)=CC(C4=NC=C5)=C5NC6=CC(N=CS7)=C7C

=C6)(C(C)(C)C)=O[1]

Mechanism of Action
The mechanism of action of PROTAC RIPK2 degrader-6 follows the general principle of

PROTAC-mediated protein degradation. This process involves the formation of a ternary

complex between the target protein (RIPK2), the PROTAC molecule, and an E3 ubiquitin ligase

(Cereblon).[1] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme

to lysine residues on the surface of RIPK2. The resulting polyubiquitinated RIPK2 is then

recognized and degraded by the 26S proteasome.
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Mechanism of PROTAC RIPK2 degrader-6.
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Preclinical Efficacy
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target

protein, which is quantified by the half-maximal degradation concentration (DC50) and the

maximum degradation level (Dmax).

In Vitro Degradation and Functional Inhibition
Studies in human peripheral blood mononuclear cells (PBMCs) have demonstrated the potent

and time-dependent degradation of RIPK2 by PROTAC RIPK2 degrader-6.[3]

Cell Type Incubation Time (h) pDC50 Dmax (%)

Human PBMCs 24 9.4 ± 0.2 94.3 ± 3.2

pDC50 is the negative logarithm of the DC50 value. Data from Mares et al., 2020.[3]

Functionally, the degradation of RIPK2 leads to the inhibition of downstream signaling

pathways, resulting in a reduction of pro-inflammatory cytokine release. PROTAC RIPK2

degrader-6 has been shown to completely inhibit the release of several key cytokines following

stimulation with L18-MDP, a NOD2 agonist.[3]

Cytokine pIC50

TNFα >8.8

IL-1β >8.8

IL-6 >8.8

IL-10 >8.8

IL-8 8.5 (Imax ~50%)

pIC50 is the negative logarithm of the IC50 value. Data from Mares et al., 2020.[3]

In Vivo Pharmacodynamics
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The in vivo efficacy of PROTAC RIPK2 degrader-6 has been evaluated in rats. A single

subcutaneous dose resulted in a significant and sustained reduction of RIPK2 protein levels.[3]

Dose (mg/kg, SC) Time Post-Dose (h) RIPK2 Degradation (%)

0.5 6 53 ± 9

0.5 48 78 ± 5

Data from Mares et al., 2020.[3]

This in vivo degradation of RIPK2 was also associated with a substantial and durable inhibition

of TNFα release upon ex vivo stimulation of whole blood with L18-MDP.[3]

Signaling Pathway
RIPK2 is a key scaffolding protein in the NOD-like receptor (NLR) signaling pathway. Upon

activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its

ubiquitination. This initiates a downstream signaling cascade that results in the activation of the

NF-κB and MAPK pathways, culminating in the transcription and release of pro-inflammatory

cytokines.[4][5] By degrading RIPK2, PROTAC RIPK2 degrader-6 effectively blocks this

inflammatory cascade.
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RIPK2 signaling pathway and the point of intervention for PROTAC RIPK2 degrader-6.
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Experimental Protocols
This section provides an overview of the key methodologies used in the characterization of

PROTAC RIPK2 degrader-6.

Cell Culture
THP-1 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin.

Human PBMCs: Isolated from whole blood using Ficoll-Paque density gradient

centrifugation.

Western Blotting / Capillary-Based Immunoassay (Wes)
Cell Lysis: Cells are treated with varying concentrations of PROTAC RIPK2 degrader-6 for

the desired time. After treatment, cells are washed with PBS and lysed with RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in the lysates is determined using a

BCA protein assay.

Sample Preparation: Lysates are diluted to a uniform concentration and mixed with a master

mix containing fluorescently labeled molecular weight markers and primary antibodies.

Electrophoresis and Immunodetection: Samples are loaded into a capillary-based

immunoassay system (e.g., Wes from ProteinSimple). Proteins are separated by size,

immobilized in the capillary, and probed with primary antibodies against RIPK2 and a loading

control (e.g., GAPDH). A horseradish peroxidase (HRP)-conjugated secondary antibody and

a chemiluminescent substrate are then used for detection.

Data Analysis: The chemiluminescent signal is captured, and the peak areas corresponding

to the proteins of interest are quantified. The relative abundance of RIPK2 is normalized to

the loading control.

Cytokine Release Assay
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Cell Plating and Treatment: Human PBMCs are plated in 96-well plates and pre-incubated

with a dilution series of PROTAC RIPK2 degrader-6 for a specified time (e.g., 3 hours).

Stimulation: Cells are then stimulated with a NOD2 agonist, such as L18-MDP, to induce

cytokine production.

Supernatant Collection: After an incubation period (e.g., 3 hours), the cell culture supernatant

is collected.

Cytokine Quantification: The concentration of cytokines (e.g., TNFα, IL-1β, IL-6, IL-10, IL-8)

in the supernatant is measured using a multiplex immunoassay, such as the Luminex

platform, or by individual ELISAs.

Data Analysis: The concentration of each cytokine is plotted against the concentration of the

PROTAC to determine the IC50 values.
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General experimental workflow for in vitro characterization.
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Conclusion
PROTAC RIPK2 degrader-6 is a highly potent and selective degrader of RIPK2, demonstrating

significant efficacy in both in vitro and in vivo models. Its ability to induce robust and sustained

degradation of RIPK2, leading to the inhibition of pro-inflammatory cytokine production,

highlights its potential as a therapeutic agent for the treatment of inflammatory diseases driven

by RIPK2 signaling. This technical guide provides a comprehensive overview of the key

chemical, mechanistic, and preclinical data for PROTAC RIPK2 degrader-6, serving as a

valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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